4-氯-2-碘苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

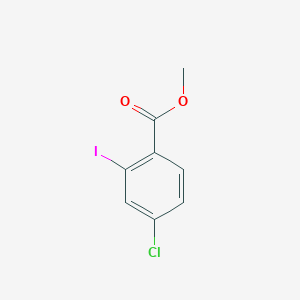

Methyl 4-chloro-2-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical development .

科学研究应用

While comprehensive data tables and dedicated case studies focusing solely on the applications of "Methyl 4-chloro-2-iodobenzoate" are not available within the provided search results, the available literature suggests its role as a chemical intermediate in synthesizing more complex molecules .

Synthesis and Chemical Applications

- General Synthesis: Methyl 4-chloro-2-iodobenzoate is created through chemical synthesis, as evidenced by its preparation from 4-chloro-2-iodobenzoic acid .

- Photoredox-Neutral Smiles Rearrangement: Methyl 4-chloro-2-iodobenzoate is used in photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids .

- Synthesis of Disubstituted Phthalides: Methyl 2-iodobenzoate derivatives, such as ethyl-4-chloro-2-iodobenzoate, are used in the synthesis of disubstituted phthalides .

- Organomagnesiate-Promoted Reactions: Iodobenzoates derivatives participate in organomagnesiate-promoted reactions .

- Building Blocks: Methyl 2-iodobenzoate can be used in the preparation of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones, methyl diphenylacetylene-2-carboxylate, methyl 2-heptynylphenylbenzoate, (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester, 4-(2-carbomethoxyphenyl)-3-(1-methylethoxy)cyclobut-3-ene-1,2-dione, and 3-(2-carbomethoxyphenyl)-4-methylcyclobuten-3-ene-1,2-dione 2-(ethylene acetal) .

Related Compounds

- 4-Chloro-2-Methylphenoxyacetic Acid: This compound is used to control broadleaf weeds in agricultural applications . It poses health hazards, including skin and eye irritation, respiratory irritation, and potential effects on the nervous system, liver, and kidneys .

- 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: These acids have been identified as inhibitors of Rho/MRTF/SRF-mediated gene transcription . They have potential applications in biological research .

作用机制

Mode of Action

It’s known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . These reactions can lead to the formation of new compounds, which could potentially interact with biological targets in unique ways.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially influencing its bioavailability and distribution within the body.

Action Environment

The action, efficacy, and stability of Methyl 4-chloro-2-iodobenzoate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that exposure to light, moisture, or extreme temperatures could potentially affect the compound’s stability and efficacy.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-iodobenzoate can be synthesized through the esterification of 4-chloro-2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of methyl 4-chloro-2-iodobenzoate may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on factors like cost, availability of raw materials, and desired production scale .

化学反应分析

Types of Reactions: Methyl 4-chloro-2-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Reduction: Reduced forms of the compound, such as methyl 4-chloro-2-aminobenzoate.

Oxidation: Oxidized derivatives, such as carboxylic acids or aldehydes.

相似化合物的比较

Methyl 2-iodobenzoate: Similar structure but lacks the chlorine atom at position 4.

Methyl 4-chlorobenzoate: Similar structure but lacks the iodine atom at position 2.

Methyl 2-chloro-4-iodobenzoate: Similar structure with chlorine and iodine atoms at different positions.

Uniqueness: Methyl 4-chloro-2-iodobenzoate is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. This unique structure makes it valuable in specific synthetic and research applications .

生物活性

Methyl 4-chloro-2-iodobenzoate (CAS Number: 181765-85-5) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Methyl 4-chloro-2-iodobenzoate is characterized by the presence of chlorine and iodine substituents on the aromatic ring, which significantly influences its reactivity and biological interactions. The compound can be synthesized through several methods, including nucleophilic substitution reactions and oxidation processes.

Common Reactions:

- Nucleophilic Substitution: The iodine atom can be substituted by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Reduction Reactions: This compound can be reduced to form amine derivatives, which may exhibit different biological activities.

- Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes, expanding its utility in synthetic chemistry .

Antimicrobial Properties

Methyl 4-chloro-2-iodobenzoate has shown promising antibacterial activity against various bacterial strains. Studies indicate that it may serve as an effective antibacterial agent, potentially due to the presence of halogen substituents that enhance its interaction with microbial targets. This activity is particularly relevant in the context of increasing antibiotic resistance.

Antiviral Activity

Research has also explored the antiviral properties of this compound. For instance, related benzoate derivatives have been evaluated for their ability to inhibit viral replication. In particular, certain analogs have demonstrated significant antiviral activity against HIV, with IC50 values indicating effective inhibition at low concentrations .

The biological activity of methyl 4-chloro-2-iodobenzoate is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction may lead to altered pharmacokinetics for co-administered drugs.

- Protein Interactions: The compound may influence protein interactions within cellular pathways, particularly those involved in cell signaling and apoptosis. Such mechanisms are essential for understanding its potential therapeutic applications in cancer treatment .

Case Studies

Several studies have documented the efficacy of methyl 4-chloro-2-iodobenzoate and its derivatives:

- Antibacterial Efficacy: A study reported that methyl 4-chloro-2-iodobenzoate exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents.

- Antiviral Research: In a series of antiviral assays, derivatives of this compound were tested against HIV strains, with some showing IC50 values below 10 μM, indicating substantial antiviral potential .

- Enzyme Interaction Studies: Investigations into the interactions with cytochrome P450 revealed that certain substitutions on the aromatic ring could enhance inhibitory effects, providing insights into structure-activity relationships crucial for drug design .

Data Table: Biological Activity Overview

属性

IUPAC Name |

methyl 4-chloro-2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEFZJXZNVTFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。